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molecular formula C10H14N2O2 B8437718 3,5-Dimethyl-1-allyl-pyrazol-4-acetic acid

3,5-Dimethyl-1-allyl-pyrazol-4-acetic acid

Cat. No. B8437718
M. Wt: 194.23 g/mol
InChI Key: RTPZHFBGJCJCOQ-UHFFFAOYSA-N
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Patent
US04146721

Procedure details

5 grams of 3,5-dimethyl-1-allyl-pyrazol-4-acetic acid-ethyl ester were mixed with 25 milliliters methanol and 10 milliliters water. The mixture was heated to the boiling temperature and held there while 11.3 milliliters 2N aqueous sodium hydroxide were added dropwise at such rate, that the pH of 10 was maintained. The reaction mixture thus obtained was worked up by the procedure described in Example (1b). 2.1 grams 3,5-dimethyl-1-allyl-pyrazol-4-acetic acid melting at 139°-140° C. were obtained representing a yield of 48%.
Name
3,5-dimethyl-1-allyl-pyrazol-4-acetic acid-ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][C:6]1[C:7]([CH3:15])=[N:8][N:9]([CH2:12][CH:13]=[CH2:14])[C:10]=1[CH3:11])C.CO.[OH-].[Na+]>O>[CH3:15][C:7]1[C:6]([CH2:5][C:4]([OH:16])=[O:3])=[C:10]([CH3:11])[N:9]([CH2:12][CH:13]=[CH2:14])[N:8]=1 |f:2.3|

Inputs

Step One
Name
3,5-dimethyl-1-allyl-pyrazol-4-acetic acid-ethyl ester
Quantity
5 g
Type
reactant
Smiles
C(C)OC(CC=1C(=NN(C1C)CC=C)C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to the boiling temperature
ADDITION
Type
ADDITION
Details
were added dropwise at such rate, that the pH of 10
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
The reaction mixture thus obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1CC(=O)O)C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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